molecular formula C13H17NO3 B15066867 Oxetan-3-ylmethyl (3-ethylphenyl)carbamate

Oxetan-3-ylmethyl (3-ethylphenyl)carbamate

Cat. No.: B15066867
M. Wt: 235.28 g/mol
InChI Key: INSSYHSNCGTGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxetan-3-ylmethyl (3-ethylphenyl)carbamate is a chemical compound that features an oxetane ring, a four-membered cyclic ether, attached to a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxetane derivatives, including oxetan-3-ylmethyl (3-ethylphenyl)carbamate, typically involves cyclization reactions. One common method is the intramolecular etherification of suitable precursors. For instance, the synthesis can start from an epoxide, which undergoes ring-opening and subsequent ring-closing to form the oxetane ring . Another approach involves the electrophilic halocyclization of alcohols .

Industrial Production Methods

Industrial production of oxetane derivatives often employs scalable and efficient synthetic routes. For example, the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light, is a well-known method for producing oxetanes . Additionally, the use of metal catalysts, such as gold or indium triflate, can facilitate the formation of oxetane rings from propargylic alcohols .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

oxetan-3-ylmethyl N-(3-ethylphenyl)carbamate

InChI

InChI=1S/C13H17NO3/c1-2-10-4-3-5-12(6-10)14-13(15)17-9-11-7-16-8-11/h3-6,11H,2,7-9H2,1H3,(H,14,15)

InChI Key

INSSYHSNCGTGQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)OCC2COC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.